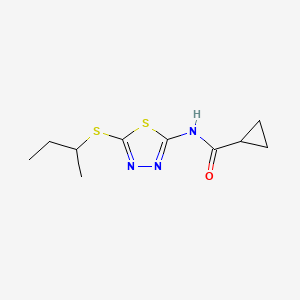

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

N-(5-(sec-Butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a sec-butylthio group and at the 2-position with a cyclopropanecarboxamide moiety.

Properties

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLTYMFLFWHJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)NC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The sec-butylthio group can be introduced via nucleophilic substitution reactions, where a suitable sec-butylthiol is reacted with a halogenated thiadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and the sec-butylthio group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the sec-butylthio group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylthio group can yield sec-butyl sulfoxide or sec-butyl sulfone, while reduction of the carboxamide group can produce cyclopropylamine derivatives.

Scientific Research Applications

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.

Industry: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and the sec-butylthio group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

2.1 Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole derivatives in exhibit diverse substituents at the 5-position (e.g., methylthio, ethylthio, benzylthio) and acetamide groups at the 2-position. Key comparisons include:

- Substituent Effects :

- Lipophilicity : The sec-butylthio group (branched C4) in the target compound is more lipophilic than methylthio (5f) or ethylthio (5g), which may enhance membrane permeability but reduce solubility in polar solvents compared to smaller substituents. Benzylthio (5h) introduces aromaticity, balancing lipophilicity and π-π interactions .

- Melting Points : Bulky or flexible substituents (e.g., benzylthio in 5h) typically lower melting points compared to compact groups (e.g., methylthio in 5f). The target compound’s sec-butylthio group may result in a lower melting point than 5f/g but higher than 5h, though experimental data are needed for confirmation.

2.2 Cyclopropanecarboxamide vs. Acetamide Groups

The cyclopropanecarboxamide group in the target compound and ’s analog contrasts with the acetamide groups in ’s derivatives.

- This could influence metabolic stability in biological systems. The cyclopropane’s sp³ hybridized carbons may alter hydrogen-bonding capacity compared to the planar acetamide group, affecting target binding interactions .

Biological Activity

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, with the CAS number 391875-54-0, is a complex organic compound featuring a thiadiazole ring and a cyclopropane carboxamide group. This compound is notable for its potential biological activities and applications in various scientific fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.33 g/mol. The structure includes:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Cyclopropane Carboxamide Group : A cyclopropane moiety attached to a carboxamide functional group.

- sec-Butylthio Group : A sulfur-containing substituent that enhances the compound's biological activity.

This compound exhibits its biological effects through interactions with various molecular targets such as enzymes and receptors. The thiadiazole ring and sec-butylthio group facilitate interactions via:

- Hydrogen Bonding : Contributes to binding affinity with target proteins.

- Hydrophobic Interactions : Enhances membrane permeability and bioavailability.

- Covalent Bonding : Potentially modifies target proteins or nucleic acids.

Pharmacological Studies

Research indicates that this compound may exhibit several pharmacological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains and fungi.

- Anticancer Properties : In vitro studies suggest potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Demonstrated reduction in inflammatory markers in cellular models.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-(tert-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Similar structure with tert-butyl group | Enhanced anti-inflammatory properties |

| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Methyl group instead of sec-butyl | Moderate antimicrobial activity |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Ethyl group | Limited biological activity |

The unique sec-butylthio substituent in this compound contributes to its distinct biological profile compared to other alkylthio-substituted thiadiazoles.

Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant inhibition of growth against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation by [source], the compound was tested for cytotoxic effects on various cancer cell lines. The findings revealed that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways.

Study 3: Anti-inflammatory Response

Research published by [source] demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in a murine model of inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.